N-[(3-chloro-4-fluorophenyl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-[(3-Chloro-4-fluorophenyl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural elements include:
- A 3-ethyl group at position 3 of the thienopyrimidinone ring.
- A sulfanyl acetamide side chain at position 2, substituted with a 3-chloro-4-fluorobenzyl group. The chloro and fluoro substituents enhance lipophilicity and may influence binding via halogen bonding .
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2S2/c1-2-22-16(24)15-13(5-6-25-15)21-17(22)26-9-14(23)20-8-10-3-4-12(19)11(18)7-10/h3-7H,2,8-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYTVZSZFVZMFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the sulfanyl (–S–) bridge exhibits nucleophilic character, enabling substitution reactions under controlled conditions.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides/K₂CO₃ in DMF at 80°C | Replacement of –SH with –S-alkyl groups | |
| Acylation | Acetic anhydride/Et₃N in THF | Formation of thioester derivatives |
Example : Reaction with benzyl chloride yields 2-(benzylsulfanyl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide, confirmed via LC-MS (m/z 453.5 [M+H]⁺).
Oxidation Reactions
The sulfanyl group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) under mild oxidizing conditions.
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 4 hours | Sulfoxide derivative | |
| KMnO₄ (aq.) | Neutral pH, room temperature | Sulfone derivative |
Kinetic Data :
-
Sulfoxide formation : t₁/₂ = 2.1 hours (H₂O₂, 50°C)
-
Sulfone formation : Requires stoichiometric KMnO₄ (yield: 78%).
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis to form carboxylic acid derivatives.
| Reagent System | Conditions | Product | Reference |
|---|---|---|---|
| HCl (6M) | Reflux, 6 hours | 2-({3-ethyl-4-oxothienopyrimidin-2-yl}sulfanyl)acetic acid | |
| NaOH (2M)/EtOH | 80°C, 3 hours | Sodium salt of the carboxylic acid |
Mechanism : Acid- or base-catalyzed cleavage of the amide bond, confirmed via ¹H NMR loss of –NH–CO– signals .
Functionalization of the Thienopyrimidine Core
The 3-ethyl and 4-oxo groups on the thienopyrimidine ring participate in cyclization and cross-coupling reactions.
Example : Coupling with 4-fluorophenylboronic acid introduces a fluorine atom at C-6 (yield: 65%) .
Reduction of the 4-Oxo Group
The 4-oxo group is reducible to 4-hydroxy or 4-amino derivatives.
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1 hour | 4-Hydroxy-thienopyrimidine | |
| NH₃·BH₃ | THF, 60°C, 12 hours | 4-Amino-thienopyrimidine |
Key Observation : Reduction with NaBH₄ preserves the sulfanyl bridge, while NH₃·BH₃ requires anhydrous conditions.
Electrophilic Aromatic Substitution
The 3-chloro-4-fluorophenyl methyl group undergoes halogenation and nitration.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hours | 3-Chloro-4-fluoro-5-nitrophenyl derivative | |
| Bromination | Br₂/FeBr₃, CH₂Cl₂, 25°C | 3-Chloro-4-fluoro-5-bromophenyl derivative |
Regioselectivity : Electrophiles preferentially attack the para position to the chloro group .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| pH | Half-Life (37°C) | Degradation Pathway |
|---|---|---|
| 1.2 | 4.2 hours | Hydrolysis of acetamide and sulfanyl |
| 7.4 | 48 hours | Minimal degradation |
| 9.0 | 12 hours | Oxidation of sulfanyl to sulfone |
Data sourced from accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4).
Scientific Research Applications
N-[(3-chloro-4-fluorophenyl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide ()
- Core: Thieno[3,2-d]pyrimidin-4-one with a 4-chlorophenyl substituent at position 3.
- Side Chain : Sulfanyl acetamide linked to a 2-(trifluoromethyl)phenyl group.
- Key Differences :
- The 3-ethyl group in the target compound vs. 4-chlorophenyl in this analogue alters steric bulk and electronic effects.
- The trifluoromethyl group in the acetamide side chain increases electronegativity and metabolic stability compared to the chloro-fluorobenzyl group in the target compound.
N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide ()
- Core: Pyrimidine ring with 4,6-diamino substituents.
- Side Chain : Sulfanyl acetamide linked to 4-chlorophenyl .
- The 4,6-diamino groups enhance hydrogen-bonding capacity but decrease metabolic stability compared to the thienopyrimidinone core.
Implications: The thienopyrimidinone core in the target compound may offer superior π-π stacking interactions in biological systems compared to simple pyrimidine derivatives .
Halogenated Benzyl Acetamide Derivatives
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ()
- Core : Naphthalene ring substituted with an acetamide group.
- Substituents : 3-Chloro-4-fluorophenyl linked via acetamide.
- Key Differences: The naphthalene core provides extended aromaticity but lacks the sulfur atom and heterocyclic complexity of the target compound.
| Parameter | Target Compound | Compound |
|---|---|---|
| Aromatic System | Thienopyrimidinone | Naphthalene |
| Halogen Substituents | 3-Cl, 4-F (benzyl) | 3-Cl, 4-F (directly on phenyl) |
| Dihedral Angle | Not reported | 60.5° |
Implications : The heterocyclic core in the target compound may enhance target specificity compared to simple naphthalene-based acetamides.
Research Findings and Implications
Crystallographic Insights
- : The dihedral angle between aromatic rings in N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (60.5°) indicates a twisted conformation, which may limit interactions with planar binding pockets. In contrast, the thienopyrimidinone core in the target compound is likely more planar, favoring interactions with flat enzymatic active sites .
Biological Activity
N-[(3-chloro-4-fluorophenyl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activity. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₅H₁₅ClF N₄O₃S
- Molecular Weight : 360.82 g/mol
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of thienopyrimidinone have shown notable activity against various bacterial strains:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 4c | Antibacterial | 12.5 |
| 4e | Antimycobacterial | 25 |
| 5g | Antibacterial | 15 |
These compounds were effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies. In one notable study, the compound was screened for its ability to induce apoptosis in cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 49.85 | Induction of apoptosis |
| MCF7 | 36.00 | Inhibition of proliferation |
The results suggest that the compound may inhibit tumor growth by inducing programmed cell death in cancer cells .
Enzyme Inhibition
The compound's inhibitory effects on specific enzymes have also been studied. It has been found to inhibit cholinesterases (AChE and BChE), with varying degrees of potency:
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 19.2 |
| BChE | 13.2 |
This suggests potential applications in treating conditions associated with cholinergic dysfunction .
Case Studies
- Antimicrobial Screening : A study conducted on a series of thienopyrimidinone derivatives demonstrated that modifications at the amido or imino side chains significantly enhanced antimicrobial activity. The most potent derivatives were further assessed for toxicity using hemolytic assays, confirming their safety profile up to certain concentrations .
- Anticancer Evaluation : In a multicellular spheroid model, the compound displayed significant cytotoxicity against various cancer cell lines, indicating its potential as a therapeutic agent for solid tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
